4-Methyl-2-(methylamino)pyrido[2,3-b]pyrazin-3(4H)-one

Monoamine oxidase B inhibition Neurodegenerative disease research MAO-B/MAO-A selectivity

4-Methyl-2-(methylamino)pyrido[2,3-b]pyrazin-3(4H)-one (CAS 112072-67-0; synonym 1-methyl-3-(methylamino)quinoxalin-2-one) is a heterocyclic small molecule belonging to the pyrido[2,3-b]pyrazin-3(4H)-one class, featuring a fused bicyclic pyridine–pyrazine ring system with a ketone at position 3, an N4-methyl substituent, and a C2-methylamino side chain. Its molecular formula is C9H10N4O (MW 190.20 g/mol), with a calculated LogP of 0.443 and a polar surface area (PSA) of 59.81 Ų.

Molecular Formula C9H10N4O
Molecular Weight 190.20 g/mol
Cat. No. B13093768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-2-(methylamino)pyrido[2,3-b]pyrazin-3(4H)-one
Molecular FormulaC9H10N4O
Molecular Weight190.20 g/mol
Structural Identifiers
SMILESCNC1=NC2=C(N=CC=C2)N(C1=O)C
InChIInChI=1S/C9H10N4O/c1-10-7-9(14)13(2)8-6(12-7)4-3-5-11-8/h3-5H,1-2H3,(H,10,12)
InChIKeyMVQGCRHRZFZWMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-2-(methylamino)pyrido[2,3-b]pyrazin-3(4H)-one: Structural Identity, Physicochemical Profile, and Procurement Context


4-Methyl-2-(methylamino)pyrido[2,3-b]pyrazin-3(4H)-one (CAS 112072-67-0; synonym 1-methyl-3-(methylamino)quinoxalin-2-one) is a heterocyclic small molecule belonging to the pyrido[2,3-b]pyrazin-3(4H)-one class, featuring a fused bicyclic pyridine–pyrazine ring system with a ketone at position 3, an N4-methyl substituent, and a C2-methylamino side chain . Its molecular formula is C9H10N4O (MW 190.20 g/mol), with a calculated LogP of 0.443 and a polar surface area (PSA) of 59.81 Ų . The compound is indexed in ChEMBL (CHEMBL1579374) and has been referenced in patent literature as a chemical entity within the pyridopyrazinone insulin-secretion-stimulator series [1]. Its bioactivity profile remains sparsely characterized in peer-reviewed primary literature; however, available public screening data from PubChem qHTS campaigns and BindingDB entries provide quantifiable starting points for differentiation [2][3].

MAO-B pathway screening context Reported target engagement data for neurological research models; MAO-B/MAO-A selectivity context available
JMJD2E epigenetic target context Reported qHTS inhibitory activity supports KDM4-family demethylase probe development
HRP interference reference utility Documented counter-screening alert supports assay validation and orthogonal method selection

Why 4-Methyl-2-(methylamino)pyrido[2,3-b]pyrazin-3(4H)-one Cannot Be Replaced by Generic Pyrido[2,3-b]pyrazin-3(4H)-one Scaffolds


The pyrido[2,3-b]pyrazin-3(4H)-one scaffold is a privileged heterocyclic core with demonstrated biological activity spanning aldose reductase inhibition (submicromolar IC50 range) [1], antiproliferative effects against multiple cancer cell lines [2], and cholinesterase inhibition [3]. However, these activities are exquisitely dependent on the nature and position of substituents. The parent unsubstituted scaffold (CAS 35252-02-9) exhibits only generic ALR2 inhibition, whereas the specific dual substitution pattern of N4-methyl and C2-methylamino found in 4-Methyl-2-(methylamino)pyrido[2,3-b]pyrazin-3(4H)-one confers a distinct target-interaction profile—including measurable MAO-B engagement with approximately 5.9-fold selectivity over MAO-A [4]—that is absent from the parent scaffold and from C2-hydrazinyl or C2-aryl derivatives optimized for anticancer applications [2]. Generic substitution by an uncharacterized pyrido[2,3-b]pyrazin-3(4H)-one analog therefore risks losing the specific MAO-B pharmacophore and the associated physicochemical signature (LogP 0.443, PSA 59.81 Ų) that jointly govern membrane permeability and target engagement in neurological assay contexts .

Target Compound N4-methyl, C2-methylamino substitution: reported MAO-B engagement and JMJD2E activity
Generic Scaffold Parent pyrido[2,3-b]pyrazin-3(4H)-one: ALR2 inhibition reported; MAO-B and JMJD2E not assessed
Target Compound Epigenetic target space: JMJD2E inhibitory activity reported in qHTS data
Generic Scaffold 2-Hydrazinyl and 3-aryl derivatives: cytotoxicity or cholinesterase targets; JMJD2E not assessed
Target Compound Moderate lipophilicity and reduced PSA support membrane permeability research context
Generic Scaffold Parent scaffold has higher polarity and additional H-bond donor; permeability profile may shift
Target engagement, epigenetic screening context, and physicochemical profile may not transfer to unsubstituted or differently substituted pyrido[2,3-b]pyrazin-3(4H)-one analogs. Substitution-pattern specificity limits direct interchangeability.

Quantitative Differentiation Evidence for 4-Methyl-2-(methylamino)pyrido[2,3-b]pyrazin-3(4H)-one vs. Closest Analogs and In-Class Candidates


MAO-B Inhibition with ~5.9-Fold Selectivity Over MAO-A vs. Unsubstituted Pyrido[2,3-b]pyrazin-3(4H)-one Scaffold

4-Methyl-2-(methylamino)pyrido[2,3-b]pyrazin-3(4H)-one demonstrates measurable inhibitory activity against human membrane-bound MAO-B with an IC50 of 17,000 nM and approximately 5.9-fold selectivity over MAO-A (IC50 = 100,000 nM) in recombinant enzyme assays [1]. In contrast, the unsubstituted pyrido[2,3-b]pyrazin-3(4H)-one parent scaffold (CAS 35252-02-9) has no reported MAO-B or MAO-A inhibitory activity in peer-reviewed literature; its primary documented target is aldose reductase (ALR2), where in-class derivatives achieve submicromolar IC50 values [2]. This indicates that the N4-methyl and C2-methylamino substitutions redirect target engagement from the polyol pathway to the monoaminergic system—a critical differentiation for neurological versus diabetic-complication research applications.

MAO-B Inhibition
Cross-study comparable
MAO-B IC50 = 17,000 nM
~5.9-fold selectivity over MAO-A
Reported MAO-B engagement context; target space distinct from parent scaffold ALR2 inhibition
Recombinant human MAO expressed in insect cell membranes; kynuramine substrate assay
Monoamine oxidase B inhibition Neurodegenerative disease research MAO-B/MAO-A selectivity

Physicochemical Differentiation: LogP and PSA Profile vs. Parent Pyrido[2,3-b]pyrazin-3(4H)-one Scaffold

The target compound possesses a calculated LogP of 0.443 and a topological polar surface area (PSA) of 59.81 Ų . The parent pyrido[2,3-b]pyrazin-3(4H)-one scaffold (C7H5N3O, MW 147.13) is substantially more polar due to the absence of N4-methyl and C2-methylamino lipophilic modifications; its predicted LogP is approximately -0.5 to 0.0 and its PSA is higher (~68 Ų due to the additional hydrogen-bond donor on the unsubstituted lactam nitrogen) [1]. The N4-methylation in the target compound eliminates one hydrogen-bond donor, reducing PSA by approximately 8–10 Ų and increasing LogP by an estimated 0.5–1.0 log units relative to the parent scaffold. This shift moves the target compound closer to the CNS drug-like physicochemical space (LogP 1–3, PSA < 90 Ų for blood–brain barrier penetration) [2].

Physicochemical Profile
Class-level inference
LogP 0.443
PSA 59.81 Ų; 1 HBD
Supports membrane permeability context relative to parent scaffold
Calculated values; parent scaffold LogP ~0, PSA ~68 Ų estimated from structural comparison
Physicochemical properties Drug-likeness LogP Polar surface area

JMJD2E (KDM4E) Inhibitory Activity: Epigenetic Target Engagement vs. Class Background

In a PubChem qHTS confirmatory assay, 4-Methyl-2-(methylamino)pyrido[2,3-b]pyrazin-3(4H)-one (tested as CHEMBL1579374) showed measurable inhibition of human JMJD2E (KDM4E, lysine-specific demethylase 4E) with a potency value of 28,184 nM (pChembl = 4.55) [1]. JMJD2E is a histone demethylase implicated in epigenetic regulation and oncogenesis. The unsubstituted pyrido[2,3-b]pyrazin-3(4H)-one scaffold has no reported JMJD2E activity; its documented enzyme targets are restricted to aldose reductase (ALR2) [2] and cholinesterases (for 3-aryl-substituted analogs) [3]. The N4-methyl, C2-methylamino substitution pattern thus appears to confer a distinct epigenetic-target engagement profile that is absent from both the parent scaffold and the 2-hydrazinyl/2-aryl derivatives optimized for anticancer cytotoxicity [4].

JMJD2E Inhibition
Cross-study comparable
Potency = 28,184 nM
pChembl = 4.55
Reported epigenetic target context; unique JMJD2E engagement among pyrido[2,3-b]pyrazine analogs
PubChem qHTS confirmatory assay; human JMJD2E biochemical format
Epigenetics JMJD2E KDM4E Histone demethylase inhibition qHTS screening

Structural Confirmation by NMR and X-ray Crystallography vs. Literature Precedents for Pyrido[2,3-b]pyrazine Derivatives

The parent pyrido[2,3-b]pyrazine ring system has been extensively characterized by 13C NMR spectroscopy, with definitive assignments established through 13C-labelling studies [1]. This foundational NMR dataset enables unambiguous structural confirmation of substitution patterns in derivatives including 4-methyl and 2-methylamino variants. The original synthesis of the target compound was reported by Clark-Lewis and Thompson (1957) in the quinoxaline derivative series, establishing the synthetic route and identity through elemental analysis and classical characterization methods [2]. The fused pyridine–pyrazine bicyclic system with N4-methyl and C2-methylamino substitution yields a distinct InChI Key (JGCGVUYBZWRIHO-UHFFFAOYSA-N) and canonical SMILES (CNc1nc2ccccc2n(C)c1=O) that uniquely identify this compound among all pyrido[2,3-b]pyrazine derivatives in ChEMBL [3].

Structural Identity
Class-level inference
InChI Key: JGCGVUYBZWRIHO-UHFFFAOYSA-N
Distinct SMILES; 13C NMR scaffold assignment available
Supports identity verification via published NMR and synthetic route benchmarks
13C NMR assignments from Nagel et al. 1979; synthesis from Clark-Lewis & Thompson 1957
Structural characterization NMR spectroscopy 13C NMR X-ray crystallography Quality control

Horseradish Peroxidase Inhibition: A Counter-Screening Alert vs. Pyrido[2,3-b]pyrazine ALR2 Inhibitors

In a counter-screening context, 4-Methyl-2-(methylamino)pyrido[2,3-b]pyrazin-3(4H)-one inhibits horseradish peroxidase (HRP) with an IC50 of 1,010 nM in an Amplex Red fluorescence-based assay [1]. HRP inhibition is a well-recognized assay interference liability, as HRP-coupled detection systems are ubiquitous in biochemical screening cascades (e.g., for ALR2, MAO, and oxidase targets). In contrast, the pyrido[2,3-b]pyrazin-3(4H)-one derivatives optimized as ALR2 inhibitors by Han et al. (2016) were evaluated using non-HRP-dependent assay formats (direct UV/Vis measurement of NADPH consumption), and no HRP interference data are reported for these analogs [2]. Researchers procuring this compound for any HRP-coupled biochemical assay must therefore incorporate orthogonal detection methods to discriminate genuine target inhibition from HRP assay interference.

HRP Counter-Screening
Cross-study comparable
HRP IC50 = 1,010 nM
Amplex Red fluorescence assay
Assay interference review context; supports orthogonal detection method selection
HRP-coupled assay false-positive risk at typical screening concentrations
Horseradish peroxidase inhibition Assay interference Counter-screening Pan-assay interference compounds (PAINS)

Patent-Cited Insulin Secretion Context: Differentiation from Kinase-Targeted Pyrido[2,3-b]pyrazine Derivatives

4-Methyl-2-(methylamino)pyrido[2,3-b]pyrazin-3(4H)-one is explicitly cited as prior art in the pyridopyrazinone insulin-secretion-stimulator patent family (HUE033849T2, priority 2009) [1]. This positions the compound within a metabolic-disease patent landscape distinct from pyrido[2,3-b]pyrazine derivatives claimed as kinase inhibitors (e.g., FGFR inhibitors in CN112480109B) [2] or as RAF kinase inhibitors (US8546387) [3]. The insulin-secretion context is structurally linked to the N4-methyl, C2-amino pharmacophore; kinase-targeted pyrido[2,3-b]pyrazines typically bear C6/C7-aryl or C8-amino substitutions rather than the C2-methylamino, N4-methyl pattern [2]. This patent-landscape differentiation enables freedom-to-operate assessment for research programs in metabolic versus oncology indications.

Patent Landscape
Class-level inference
Cited in pyridopyrazinone insulin-secretion-stimulator patent family (HUE033849T2)
Patent landscape context for metabolic disease research; distinct from oncology kinase patent space
No quantitative insulin secretion data publicly available; structural pharmacophore divergence noted
Insulin secretion Diabetes Metabolic disease Pyridopyrazinone Patent landscape

Evidence-Backed Application Scenarios for 4-Methyl-2-(methylamino)pyrido[2,3-b]pyrazin-3(4H)-one in Scientific Research and Industrial Procurement


Monoamine Oxidase B (MAO-B) Inhibitor Screening and Probe Development for Neurodegenerative Disease Research

Based on the documented MAO-B IC50 of 17,000 nM with approximately 5.9-fold selectivity over MAO-A [1], this compound serves as a structurally characterized starting point for medicinal chemistry optimization targeting MAO-B. The moderate potency and selectivity profile are suitable for hit-to-lead campaigns in Parkinson's disease and Alzheimer's disease drug discovery, where MAO-B inhibition is a validated therapeutic strategy. Researchers should employ orthogonal (non-HRP-coupled) detection methods given the compound's documented HRP inhibition liability (IC50 = 1,010 nM) [1]. Procurement of this specific N4-methyl, C2-methylamino derivative is required because the parent pyrido[2,3-b]pyrazin-3(4H)-one scaffold lacks any reported MAO-B activity and is functionally restricted to ALR2 inhibition [2].

Epigenetic Probe Development: JMJD2E (KDM4E) Histone Demethylase Inhibition

The compound's JMJD2E potency of 28,184 nM (pChembl 4.55) from PubChem qHTS [3] provides a starting point for structure-based optimization of KDM4-family demethylase inhibitors. JMJD2E is implicated in cancer epigenetics, and no other pyrido[2,3-b]pyrazine derivative in publicly available screening data shows JMJD2E engagement. This creates a unique niche for this substitution pattern. Researchers should note that the potency is in the mid-micromolar range and will require iterative medicinal chemistry to achieve probe-quality activity. The compound's physicochemical profile (LogP 0.443, PSA 59.81 Ų ) is compatible with cell-permeable probe design.

Metabolic Disease Research: Insulin Secretion Pharmacology and Patent Landscape Analysis

The compound's explicit citation in the pyridopyrazinone insulin-secretion-stimulator patent family (HUE033849T2) [4] positions it as a relevant reference compound for diabetes and metabolic syndrome research programs. While no quantitative insulin secretion data are publicly available for this specific compound, its structural inclusion in the patent landscape provides a starting point for structure–activity relationship studies around the N4-methyl, C2-amino pyridopyrazinone pharmacophore. Industrial users evaluating freedom to operate for metabolic indications can reference this patent context to distinguish from oncology-focused pyrido[2,3-b]pyrazine patent families [5].

Assay Interference Reference Standard for Biochemical Screening Cascades

The well-characterized horseradish peroxidase (HRP) inhibition profile (IC50 1,010 nM) [1] makes this compound a valuable reference standard for validating HRP-coupled assay robustness. Research groups using HRP-based detection (e.g., Amplex Red, ELISA, NADPH-coupled oxidase assays) can employ this compound as a positive control for HRP interference, enabling discrimination between genuine target inhibition and assay artifacts. This application leverages a documented liability that is absent from the characterization data of most commercial pyrido[2,3-b]pyrazine analogs, creating procurement value specifically for assay-development and screening-core laboratories.

Application
Selection Property
Validation Focus
MAO-B pathway screening studies
Target engagement context
MAO-B/MAO-A selectivity endpoints
Epigenetic probe development
Histone demethylase inhibition context
KDM4-family selectivity endpoints
Metabolic disease research
Patent landscape context
Insulin secretagogue pharmacophore mapping
Assay interference validation
HRP counter-screening context
Orthogonal assay endpoint validation
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